N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
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Description
N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H21FN4O2S2 and its molecular weight is 504.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis of thienopyrimidine derivatives has shown notable antimicrobial activities. Specifically, derivatives like N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide demonstrated significant antibacterial potency against various bacteria including E. coli, B. subtilis, B. cereus, and K. pneumonia. These compounds were found to have minimum inhibitory concentrations (MICs) ranging from 3.25–6.25 μg/mL, comparable to standard antibiotics like Gentamicin. Moreover, some compounds exhibited antifungal potency against fungi such as A. flavus, A. niger, P. marneffei, and C. albicans, with MICs comparable to Fluconazole (Kerru et al., 2019).
Antitumor and Anti-inflammatory Activities
Another application of thienopyrimidine derivatives is in the field of antitumor and anti-inflammatory research. Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity. Some of these compounds exhibited notable efficacy in anti-inflammatory assays, with a few showing activities comparable to standard anti-inflammatory drugs (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including structures analogous to the queried compound, have been evaluated for their Src kinase inhibitory and anticancer activities. One study found that certain derivatives showed promising inhibition of c-Src kinase, which is implicated in various types of cancer. These compounds were tested against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines, demonstrating significant inhibitory effects on cell proliferation (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c1-2-16-5-3-6-19(13-16)29-21(32)15-34-26-30-22-20-7-4-12-28-24(20)35-23(22)25(33)31(26)14-17-8-10-18(27)11-9-17/h3-13H,2,14-15H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVANMNYUHUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.